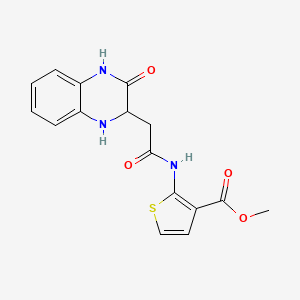![molecular formula C19H21N3O3S B12221165 2,3-dimethyl-N-[1-(4-sulfamoylphenyl)ethyl]-1H-indole-5-carboxamide](/img/structure/B12221165.png)
2,3-dimethyl-N-[1-(4-sulfamoylphenyl)ethyl]-1H-indole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-dimethyl-N-[1-(4-sulfamoylphenyl)ethyl]-1H-indole-5-carboxamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in pharmaceuticals and other chemical industries. This particular compound features a sulfamoylphenyl group, which is known for its potential antibacterial properties.
Preparation Methods
The synthesis of 2,3-dimethyl-N-[1-(4-sulfamoylphenyl)ethyl]-1H-indole-5-carboxamide can be achieved through a multi-step process involving several key reactions. One common method involves the Fischer indolisation followed by N-alkylation. This process is efficient and high-yielding, making it suitable for industrial production . The reaction typically involves the use of aryl hydrazines, ketones, and alkyl halides as starting materials. The reaction conditions often include microwave irradiation to speed up the process, resulting in a rapid synthesis of the desired indole derivative .
Chemical Reactions Analysis
2,3-dimethyl-N-[1-(4-sulfamoylphenyl)ethyl]-1H-indole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can undergo electrophilic substitution reactions due to the presence of the indole ring, which is rich in π-electrons.
N-alkylation: This is a key step in its synthesis, where the indole nitrogen is alkylated using alkyl halides.
Scientific Research Applications
2,3-dimethyl-N-[1-(4-sulfamoylphenyl)ethyl]-1H-indole-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Mechanism of Action
The mechanism of action of 2,3-dimethyl-N-[1-(4-sulfamoylphenyl)ethyl]-1H-indole-5-carboxamide involves its interaction with bacterial enzymes. The sulfamoylphenyl group is known to inhibit dihydrofolate synthase, an enzyme crucial for bacterial DNA synthesis . This inhibition disrupts the bacterial cell’s ability to replicate, leading to its antibacterial effects.
Comparison with Similar Compounds
Similar compounds include other indole derivatives with antibacterial properties, such as:
- 5-methyl-N-(pyrimidin-2-yl)-1-(4-sulfamoylphenyl)-1H-1,2,3-triazole-4-carboxamide
- Spiro-N-(4-sulfamoylphenyl)-1,3,4-thiadiazole-2-carboxamide derivatives
What sets 2,3-dimethyl-N-[1-(4-sulfamoylphenyl)ethyl]-1H-indole-5-carboxamide apart is its unique combination of the indole core with the sulfamoylphenyl group, which enhances its antibacterial activity and makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C19H21N3O3S |
|---|---|
Molecular Weight |
371.5 g/mol |
IUPAC Name |
2,3-dimethyl-N-[1-(4-sulfamoylphenyl)ethyl]-1H-indole-5-carboxamide |
InChI |
InChI=1S/C19H21N3O3S/c1-11-12(2)21-18-9-6-15(10-17(11)18)19(23)22-13(3)14-4-7-16(8-5-14)26(20,24)25/h4-10,13,21H,1-3H3,(H,22,23)(H2,20,24,25) |
InChI Key |
JNDVWAIMNNVFFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC2=C1C=C(C=C2)C(=O)NC(C)C3=CC=C(C=C3)S(=O)(=O)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-methyl-N-phenyl-2-(pyridin-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B12221082.png)
![2,5-dimethyl-3-phenyl-N-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12221083.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(3-{[(6-methylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carbonyl)pyridazine](/img/structure/B12221090.png)
![(2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-fluorobenzoate](/img/structure/B12221094.png)
![6-[2-(Thiomorpholine-4-carbonyl)morpholin-4-yl]pyridine-3-carbonitrile](/img/structure/B12221103.png)
![5-Fluoro-2-{[1-(oxetan-3-yl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B12221108.png)
![1H-Pyrido[2,1-b]benzothiazole-2,4-dicarbonitrile, 3-[5-[2-chloro-5-(trifluoromethyl)phenyl]-1-methyl-1H-pyrrol-2-yl]-1-oxo-](/img/structure/B12221113.png)
![2-{4-[6-(Oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile](/img/structure/B12221116.png)
![1-(2-chlorophenyl)-N-[(5-fluoro-2-thienyl)methyl]methanamine](/img/structure/B12221123.png)

![1-[(4-methoxyphenyl)sulfonyl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)prolinamide](/img/structure/B12221144.png)

![4-[4-(Fluoromethyl)piperidine-1-carbonyl]pyridine](/img/structure/B12221158.png)
![N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-ethylbutanamide](/img/structure/B12221172.png)
